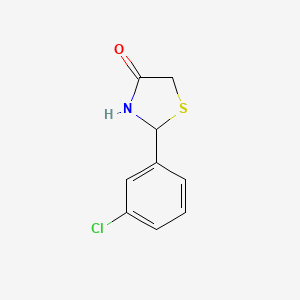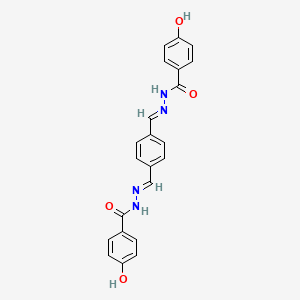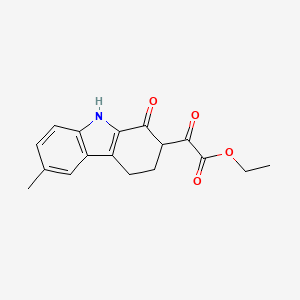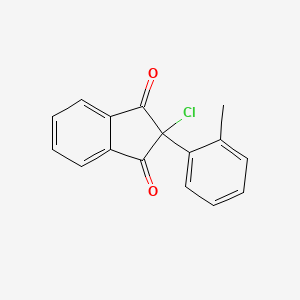![molecular formula C22H19N3O2 B3838518 N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838518.png)
N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
Vue d'ensemble
Description
N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, also known as MPAV, is a synthetic compound that has been widely studied for its potential use in scientific research. MPAV belongs to a class of compounds known as vinamidines, which have been shown to have a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cell growth and division. N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are known to be involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antiviral activities, N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has also been shown to have anti-inflammatory effects. Studies have shown that N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide can inhibit the production of several pro-inflammatory cytokines, including TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in lab experiments is its potent and selective activity against cancer cells and viruses. This makes it a valuable tool for studying the mechanisms of cancer and viral infections. However, one limitation of using N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is its potential toxicity. Studies have shown that N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. One area of interest is the development of new analogs of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide with improved potency and selectivity against cancer cells and viruses. Another area of interest is the study of the mechanism of action of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in more detail, which could lead to the identification of new targets for cancer and viral therapies. Finally, there is also interest in exploring the potential use of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in combination with other drugs or therapies to enhance its antitumor and antiviral activities.
Applications De Recherche Scientifique
N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is in the study of cancer. Studies have shown that N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has also been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
Propriétés
IUPAC Name |
N-[(E)-3-(2-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-8-5-6-12-19(16)24-22(27)20(14-17-9-7-13-23-15-17)25-21(26)18-10-3-2-4-11-18/h2-15H,1H3,(H,24,27)(H,25,26)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYVBQSMYEXRR-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(2-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3838442.png)
![3-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838447.png)
![3-(4-butoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838467.png)
![2-methyl-8-[(4-propionylphenoxy)acetyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3838475.png)


![4-bromo-N'-[4-(dipropylamino)benzylidene]benzohydrazide](/img/structure/B3838492.png)
![8-fluoro-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B3838501.png)
![4-[(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]phenol](/img/structure/B3838509.png)
![3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis[1-(4-bromophenyl)-2-propen-1-one]](/img/structure/B3838513.png)
![3-(5-bromo-2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838520.png)
![1-methyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3838522.png)

